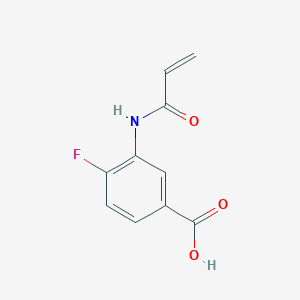

4-fluoro-3-(prop-2-enamido)benzoicacid

Description

BenchChem offers high-quality 4-fluoro-3-(prop-2-enamido)benzoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-3-(prop-2-enamido)benzoicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-3-(prop-2-enoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c1-2-9(13)12-8-5-6(10(14)15)3-4-7(8)11/h2-5H,1H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFFTHHATXHFGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=CC(=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154727-59-9 | |

| Record name | 4-fluoro-3-(prop-2-enamido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Acrylamido-4-fluorobenzoic Acid (CAS 1154727-59-9)

The following technical guide is structured as a strategic whitepaper for drug discovery professionals, focusing on the application of 3-acrylamido-4-fluorobenzoic acid as a specialized building block for Targeted Covalent Inhibitors (TCIs).

Strategic Warhead Module for Targeted Covalent Inhibitor Design[1][2]

Executive Summary: The "Warhead-Linker" Paradigm

In the modern landscape of kinase inhibitor discovery, the transition from reversible (ATP-competitive) to irreversible (covalent) inhibition has revolutionized potency and selectivity profiles.[1] 3-Acrylamido-4-fluorobenzoic acid (CAS 1154727-59-9) represents a critical "capped warhead" module designed to facilitate this transition.[1]

Unlike simple acryloyl chloride reagents that introduce a warhead directly to a nucleophile, this compound offers a bifunctional design :[1]

-

The Anchor (Carboxylic Acid): Allows for controlled amide coupling to the primary pharmacophore (scaffold) without exposing the sensitive warhead to harsh acylation conditions.[1]

-

The Warhead (Acrylamide): A Michael acceptor tuned for specific reactivity with non-catalytic cysteine residues (e.g., Cys797 in EGFR, Cys481 in BTK).[1]

-

The Tuner (Fluorine): Positioned at the 4-position (ortho to the acrylamide), the fluorine atom modulates the electrophilicity of the Michael acceptor via inductive effects and blocks metabolic oxidation at a vulnerable aromatic site.[1]

Chemical Profile & Specifications

| Property | Specification |

| CAS Number | 1154727-59-9 |

| IUPAC Name | 3-(acryloylamino)-4-fluorobenzoic acid |

| Molecular Formula | C₁₀H₈FNO₃ |

| Molecular Weight | 209.17 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | DMSO (>50 mg/mL), DMF; Low solubility in water/DCM |

| pKa (Calc) | ~3.8 (Carboxylic acid), ~13.5 (Amide) |

| Storage | -20°C, Desiccated, Dark (Contains polymerization inhibitor) |

Handling Advisory: As a Michael acceptor, this compound is a potential skin sensitizer and alkylating agent.[1] All procedures must be conducted in a fume hood.[1] Avoid contact with thiols (e.g., DTT, BME) during storage or formulation, as these will prematurely quench the warhead.[1]

Structural Logic & Mechanism of Action[1]

The efficacy of CAS 1154727-59-9 relies on its ability to form a permanent covalent bond with a target protein.[1]

The "Ortho-Fluoro" Effect

The placement of the fluorine atom at position 4 is not arbitrary.[1] It serves two distinct roles:

-

Electronic Activation: Fluorine is highly electronegative.[1] By withdrawing electron density from the benzene ring, it inductively lowers the electron density of the acrylamide double bond, slightly increasing its electrophilicity compared to the non-fluorinated analog.[1] This tunes the reaction rate (

) toward cysteine thiols.[1] -

Conformational Bias: The steric repulsion between the fluorine atom and the amide carbonyl oxygen can enforce a non-planar conformation, potentially improving the trajectory for nucleophilic attack within the ATP-binding pocket.[1]

Mechanism: Michael Addition

The acrylamide moiety undergoes a 1,4-conjugate addition reaction with the thiolate anion of a cysteine residue.[1]

Figure 1: Kinetic mechanism of Targeted Covalent Inhibition. The warhead (CAS 1154727-59-9) drives the

Experimental Protocols

Protocol A: Scaffold Coupling (General Procedure)

Objective: Attach the warhead module to an amine-bearing kinase scaffold (e.g., an amino-quinazoline or amino-pyrimidine).[1]

Reagents:

Workflow:

-

Activation: Dissolve 3-acrylamido-4-fluorobenzoic acid in anhydrous DMF (0.1 M concentration). Add HATU and stir for 5 minutes at 0°C to form the activated ester.

-

Note: Avoid using EDCI/HOBt if possible; HATU provides faster kinetics, minimizing the time the acrylamide is exposed to potential side reactions.[1]

-

-

Coupling: Add the Scaffold Amine and DIPEA dropwise.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.[1][3]

-

Checkpoint: Look for the mass shift of +191 Da (Fragment – H₂O).[1]

-

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (DCM/MeOH gradient).

-

Critical: Do not use nucleophilic scavengers (like amine-functionalized silica) that could react with the acrylamide.[1]

-

Protocol B: Glutathione (GSH) Reactivity Assay

Objective: Assess the chemical reactivity (intrinsic electrophilicity) of the warhead before biological testing.[1] This ensures the inhibitor is not too reactive (which causes toxicity) or too inert.[1]

Workflow:

-

Preparation: Prepare a 10 mM stock of the final inhibitor in DMSO.[1]

-

Incubation: Mix inhibitor (50 µM final) with reduced Glutathione (GSH, 5 mM, 100-fold excess) in PBS buffer (pH 7.4) at 37°C.[1][4]

-

Sampling: Aliquot samples at t=0, 15, 30, 60, and 120 minutes.

-

Quenching: Quench immediately with 1% Formic Acid/Acetonitrile.

-

Analysis: Analyze by LC-MS/MS.

-

Metric: Calculate the pseudo-first-order rate constant (

) based on the disappearance of the parent compound.[1] -

Target Range: An ideal covalent drug typically shows a half-life (

) between 15 mins and 6 hours in this assay. <15 mins implies potential off-target toxicity; >24 hours implies poor warhead engagement.[1]

-

Strategic Synthesis Workflow

The following diagram illustrates where CAS 1154727-59-9 fits into a convergent synthesis strategy for a hypothetical EGFR inhibitor.

Figure 2: Convergent synthesis strategy utilizing the pre-assembled warhead module.

References

-

PubChem. (n.d.).[1] Compound Summary for CAS 1154727-59-9. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011).[1] The resurgence of covalent drugs.[1] Nature Reviews Drug Discovery, 10(4), 307–317.[1] [Link]

-

Bauer, R. A. (2015).[1] Covalent inhibitors in drug discovery: from accidental discoveries to rational design. Drug Discovery Today, 20(9), 1061-1073.[1] [Link][1]

Sources

- 1. 713-11-1|4-Acetamido-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. CAS:1267333-33-4, 8-Fluoro-2-oxo-1,2-dihydroquinoline-6-carboxylic acid-毕得医药 [bidepharm.com]

- 3. Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS: in vitro phase I metabolic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1154726-62-1|5-Acrylamido-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

Difference between 4-fluoro-3-acrylamidobenzoic acid and acryloyl chloride

An In-depth Technical Guide to Acryloylating Agents: A Comparative Analysis of Acryloyl Chloride and 4-fluoro-3-acrylamidobenzoic Acid

Introduction

In the fields of drug development, polymer science, and bioconjugation, the introduction of an acryloyl group (CH₂=CH-C(O)-) is a frequent and critical transformation. This moiety serves as a versatile handle for polymerization and, most notably, as a reactive "warhead" for targeted covalent inhibitors that form irreversible bonds with protein nucleophiles. The choice of reagent to deliver this group is paramount, dictating reaction conditions, specificity, and the ultimate success of the synthetic strategy.

This technical guide provides a detailed comparative analysis of two fundamentally different approaches to acryloylation: the use of the highly reactive, small-molecule acryloyl chloride , and the application of a specialized, pre-functionalized building block, 4-fluoro-3-acrylamidobenzoic acid . While both can achieve the goal of forming an acrylamide bond, their mechanisms, reactivity, and ideal use-cases are worlds apart.

For the researcher and drug development professional, understanding these differences is not merely academic; it is essential for designing robust, selective, and efficient synthetic routes, particularly when working with complex and sensitive biomolecules. This guide moves beyond simple procedural descriptions to explain the causality behind experimental choices, empowering scientists to select the optimal tool for their specific application.

Chapter 1: Acryloyl Chloride: The Aggressive Acrylating Agent

Acryloyl chloride (C₃H₃ClO) is the acyl chloride derivative of acrylic acid.[1] It is a foundational chemical used to introduce the acryloyl group into a wide variety of compounds.[2][3][4][5] Its utility is defined by the extreme reactivity of the acyl chloride functional group.

Structure and Physicochemical Properties

Acryloyl chloride is a colorless to pale yellow liquid with a pungent odor, a direct indicator of its volatility and reactivity.[2][6] Its small size and simple structure belie its powerful chemical potential.

| Property | Value | References |

| Molecular Formula | C₃H₃ClO | [2][6] |

| Molar Mass | 90.51 g/mol | [2][3][6] |

| Boiling Point | 72-76 °C | [6] |

| Density | ~1.114 g/cm³ at 20-25 °C | [2][3][6] |

| Solubility | Soluble in common organic solvents (ether, acetone, chloroform). | [4][6][7] |

| Reactivity with Water | Reacts violently to form acrylic acid and HCl. | [2][3][6][8] |

Core Reactivity: A Study in Electrophilicity

The reactivity of acryloyl chloride is dominated by the acyl chloride moiety, which is among the most reactive carboxylic acid derivatives.[9][10] This high reactivity stems from two primary factors:

-

High Electrophilicity : The strong electron-withdrawing inductive effects of both the chlorine atom and the carbonyl oxygen make the carbonyl carbon highly electron-deficient and thus extremely susceptible to nucleophilic attack.[9][11]

-

Excellent Leaving Group : The chloride ion (Cl⁻) is an outstanding leaving group, as it is the conjugate base of a strong acid (HCl).[10] This facilitates the rapid collapse of the tetrahedral intermediate formed during nucleophilic acyl substitution.

This inherent reactivity means acryloyl chloride reacts readily, and often violently, with a vast range of nucleophiles, including water, alcohols, and amines, to form the corresponding carboxylic acids, esters, and amides.[2][3][7][12]

Furthermore, the molecule's vinyl group is susceptible to polymerization, which can be initiated by exposure to oxygen or light.[3][8] For this reason, commercial preparations are typically stabilized with inhibitors like hydroquinone or phenothiazine.[3][6]

Applications and Methodological Considerations

The primary application of acryloyl chloride is in organic synthesis for the production of acrylate monomers, polymers, and for introducing the acryloyl functional group.[2][13][14] In pharmaceutical synthesis, it serves as a reactive intermediate for various drugs.[1][5][15]

Given its high reactivity, reactions with amines are often performed under Schotten-Baumann conditions .[16][17][18] This technique utilizes a two-phase system (e.g., dichloromethane and water) with an aqueous base (like NaOH) added.[16][19] The base serves to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[18] This method drives the reaction to completion but highlights the need for stringent control over what is a fundamentally non-selective reaction.

Limitations and Safety

-

Lack of Selectivity : In a molecule with multiple nucleophilic sites (e.g., a protein with many lysine and serine residues), acryloyl chloride will react indiscriminately, leading to a heterogeneous mixture of products.

-

Harsh Conditions : The reaction requires anhydrous organic solvents (initially) and produces corrosive HCl, making it unsuitable for sensitive substrates like most biomolecules.

-

Extreme Hazards : Acryloyl chloride is highly corrosive, toxic, and flammable.[5][7][8] It causes severe burns upon contact and can be fatal if inhaled.[5][7] Its violent reaction with water presents a significant safety risk.[6][8]

Chapter 2: 4-fluoro-3-acrylamidobenzoic Acid: The Precision Building Block

In stark contrast to acryloyl chloride, 4-fluoro-3-acrylamidobenzoic acid is a highly functionalized and stable solid. It is not a direct acryloylating agent in the same vein; rather, it is a molecular scaffold that carries a protected, pre-installed acrylamide group and presents a carboxylic acid for subsequent, controlled conjugation.

Structure and Physicochemical Properties

This molecule integrates three key features:

-

An acrylamide group , which can serve as a covalent warhead.

-

A benzoic acid , which provides a handle for conjugation via amide bond formation.

-

A fluoro substituent , which can modulate the electronic properties and metabolic stability of the molecule.[20]

| Property | Value (Estimated) | Rationale |

| Molecular Formula | C₁₀H₈FNO₃ | - |

| Molar Mass | 209.18 g/mol | - |

| Appearance | White to off-white solid | Typical for substituted benzoic acids. |

| Solubility | Soluble in polar organic solvents (DMF, DMSO); low solubility in water. | Carboxylic acid and amide groups confer polarity, but the aromatic ring reduces water solubility. |

| Stability | Stable under standard laboratory conditions and in aqueous buffers. | The carboxylic acid and amide are significantly less reactive than an acyl chloride.[11][21] |

Core Reactivity: A Tale of Controlled Activation

The key to understanding this molecule is recognizing that the reactive sites are decoupled. The acrylamide group is relatively stable, while the carboxylic acid is the intended site of reaction.

Unlike an acyl chloride, a carboxylic acid is a poor electrophile. The hydroxyl group is a poor leaving group, and the carbonyl carbon is less electrophilic.[11] To react with an amine, the carboxylic acid must first be activated . The most common method in bioconjugation and pharmaceutical chemistry is the use of carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in combination with N-hydroxysuccinimide (NHS).[22][23]

This process converts the carboxylic acid into a highly reactive, yet reasonably stable, NHS ester.[22][24] This amine-reactive intermediate can then be isolated or used in situ to react with a primary amine (e.g., on a protein) at physiological pH to form a highly stable amide bond.[22][23]

Advantages and Use-Cases

The utility of 4-fluoro-3-acrylamidobenzoic acid lies in its precision.

-

Selectivity : The EDC/NHS activation chemistry specifically targets the carboxylic acid, leaving other functional groups untouched. The resulting NHS ester reacts preferentially with primary amines at a pH range of 7.2-8.5, allowing for site-specific modification of complex molecules.[22]

-

Biocompatibility : The reaction can be performed in aqueous buffers under mild, physiological conditions, making it ideal for modifying proteins, antibodies, and other biomolecules.

-

Safety and Stability : The compound is a stable solid that is significantly safer to handle, store, and transport than acryloyl chloride. It does not react with water and is not acutely corrosive.

-

Pre-functionalization : It delivers the crucial acrylamide warhead as part of a larger, stable scaffold, eliminating the need for a separate, harsh acryloylation step on a sensitive substrate. This makes it an ideal building block or linker in the synthesis of targeted covalent inhibitors and other advanced therapeutics.[25]

Chapter 3: Head-to-Head Comparison: A Tale of Two Reagents

The choice between acryloyl chloride and 4-fluoro-3-acrylamidobenzoic acid is a classic case of choosing between a blunt instrument and a precision tool. Their fundamental differences in reactivity dictate every aspect of their use.

Comparative Data Summary

| Feature | Acryloyl Chloride | 4-fluoro-3-acrylamidobenzoic Acid |

| Reactive Group | Acyl Chloride (-COCl) | Carboxylic Acid (-COOH) |

| Core Reactivity | Extremely high; violent with nucleophiles.[3][7][8] | Low; requires chemical activation (e.g., EDC/NHS).[11] |

| Selectivity | Very low; reacts with most nucleophiles. | High; activation and reaction are specific to amines.[22] |

| Reaction Conditions | Anhydrous organic solvents, often biphasic with base. | Aqueous buffers, mild pH (7.2-8.5).[22] |

| Leaving Group | Chloride (Cl⁻) - excellent.[10] | Hydroxide (OH⁻) - poor; converted to NHS - good. |

| Byproducts | Corrosive HCl.[6] | Water-soluble urea derivative and NHS.[24] |

| Stability & Handling | Unstable, corrosive, toxic, water-reactive liquid.[2][7] | Stable, non-corrosive solid. |

| Primary Use-Case | Bulk synthesis of simple acrylates/acrylamides.[13][14] | Precision bioconjugation, covalent inhibitor synthesis. |

Visualization of Reaction Pathways

The following diagrams illustrate the divergent strategies for conjugating an acryloyl moiety to a target amine (Target-NH₂).

Caption: Divergent pathways for amine acryloylation.

Chapter 4: Experimental Protocols

The following protocols provide standardized, self-validating methodologies for using each reagent to synthesize an amide with a model primary amine (e.g., benzylamine).

Protocol 1: Amide Synthesis via Acryloyl Chloride (Schotten-Baumann Conditions)

This protocol describes the acylation of benzylamine in a biphasic system to control the highly exothermic and rapid reaction.

Materials:

-

Benzylamine

-

Acryloyl Chloride

-

Dichloromethane (DCM)

-

Sodium Hydroxide (NaOH), 2M aqueous solution

-

Separatory funnel, round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

In a round-bottom flask, dissolve benzylamine (1.0 eq) in DCM (approx. 0.2 M).

-

Add an equal volume of 2M NaOH solution to the flask.

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring. The vigorous stirring is critical to create a large surface area between the two phases.

-

Slowly, add acryloyl chloride (1.1 eq) dropwise to the stirring mixture. An exothermic reaction will be observed. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzylacrylamide.

-

Validation: The product can be purified by column chromatography and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting amine can be monitored by TLC.

Protocol 2: Amide Synthesis via 4-fluoro-3-acrylamidobenzoic Acid (EDC/NHS Coupling)

This protocol describes the two-step, one-pot activation and conjugation reaction under aqueous-compatible conditions.

Materials:

-

4-fluoro-3-acrylamidobenzoic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

-

N-Hydroxysuccinimide (NHS)

-

Benzylamine

-

Dimethylformamide (DMF) or a suitable buffer (e.g., PBS, pH 7.4)

-

Magnetic stirrer, pH meter

Procedure:

-

Dissolve 4-fluoro-3-acrylamidobenzoic acid (1.0 eq) in DMF.

-

Add NHS (1.2 eq) followed by EDC-HCl (1.2 eq) to the solution.

-

Stir the mixture at room temperature for 1-4 hours to form the NHS ester. The reaction progress can be monitored by LC-MS, observing the consumption of the starting acid and the appearance of the NHS ester.[23] The half-life of the NHS ester is pH-dependent, being hours at pH 7 but minutes at pH 8.6.[22]

-

In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of the same solvent.

-

Add the benzylamine solution to the activated NHS ester mixture.

-

Stir the reaction at room temperature overnight.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the water-soluble NHS and EDC-urea byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Validation: The final product can be purified and validated using the same methods as in Protocol 1 (chromatography, NMR, MS). The high stability of the formed amide bond is a key feature of this chemistry.[23]

Conclusion

The distinction between acryloyl chloride and 4-fluoro-3-acrylamidobenzoic acid is a clear illustration of a fundamental principle in chemical synthesis: the trade-off between reactivity and selectivity.

Acryloyl chloride is a powerful, highly reactive, and cost-effective fundamental reagent. Its utility lies in its ability to quickly and efficiently introduce the acryloyl group into simple molecules under classic organic chemistry conditions. However, its lack of selectivity, harsh byproducts, and significant handling hazards make it entirely unsuitable for complex, sensitive substrates such as proteins and advanced pharmaceutical intermediates.

4-fluoro-3-acrylamidobenzoic acid represents a modern, sophisticated approach. It is a specialized building block designed for precision and control. By decoupling the reactivity of the acryloyl "warhead" from the conjugation "handle," it enables highly selective modifications of complex molecules in biologically compatible environments. The stability, safety, and selectivity it offers are indispensable in the fields of bioconjugation, chemical biology, and the development of targeted covalent therapeutics.

For the modern researcher, the choice is clear. When the substrate is simple and the conditions are flexible, the raw power of acryloyl chloride may suffice. But when precision, selectivity, and compatibility with biological systems are paramount, a pre-functionalized, activatable building block is the unequivocally superior and more strategic choice.

References

-

Wikipedia. Acryloyl chloride. [Link]

-

GazFinder. acryloyl chloride (C3H3ClO). [Link]

-

Chemistry Learner. Acryloyl Chloride Formula, Properties, Uses, MSDS. [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. [Link]

-

N-Hydroxysuccinimide active ester. [Link]

-

Amerigo Scientific. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. [Link]

-

PubMed. Aerobic amide bond formation with N-hydroxysuccinimide. [Link]

-

Grokipedia. Schotten–Baumann reaction. [Link]

-

TutorChase. Describe the differences between acyl chlorides and carboxylic acids. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Acryloyl Chloride (CAS 814-68-6) in Advanced Materials. [Link]

-

Edexcel A-Level Chemistry. Carboxylic Acids, Acyl Chlorides, Esters, and Polyesters. [Link]

-

ResearchGate. What is the best method to neutralize acryloyl chloride residues after reaction of an amide... [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

-

VanDeMark Chemical. ACRYLOYL CHLORIDE. [Link]

-

Study Mind. Acyl Groups (A-Level Chemistry). [Link]

-

Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. [Link]

-

LearnedGuys.com. ACYL CHLORIDES & ACIDS. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

PubChem. 4-Amino-3-fluorobenzoic acid. [Link]

Sources

- 1. modichemical.com [modichemical.com]

- 2. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 3. Acryloyl Chloride Formula, Properties, Uses, MSDS [chemistrylearner.com]

- 4. CAS 814-68-6: Acryloyl chloride | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Respiratory protection equipments C3H3ClO (acryloyl chloride), CAS number 814-68-6 [en.gazfinder.com]

- 8. ACRYLYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tutorchase.com [tutorchase.com]

- 12. vandemark.com [vandemark.com]

- 13. Acryloyl chloride 97.0 , Yes MEHQ 210ppm stabilizer 814-68-6 [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. Acryloyl chloride (814-68-6) at Nordmann - nordmann.global [nordmann.global]

- 16. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 17. grokipedia.com [grokipedia.com]

- 18. Schotten-Baumann Reaction [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. innospk.com [innospk.com]

- 21. chemistrystudent.com [chemistrystudent.com]

- 22. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 25. ossila.com [ossila.com]

Stability of acrylamide functional group in benzoic acid derivatives

An In-Depth Technical Guide: Stability of the Acrylamide Functional Group in Benzoic Acid Derivatives

Executive Summary

The acrylamide moiety, particularly when appended to a benzoic acid scaffold, represents a cornerstone of modern covalent inhibitor design. Its utility as a "warhead" for targeting nucleophilic residues like cysteine in pathogenic proteins has led to the development of several FDA-approved drugs.[1][2] However, the very reactivity that makes the acrylamide group effective also renders it susceptible to degradation and off-target reactions, posing significant challenges in drug development. This guide provides a comprehensive technical overview of the stability of the acrylamide functional group within benzoic acid derivatives. We will explore the fundamental chemical principles governing its reactivity, detail the primary degradation pathways under chemical and biological conditions, and provide validated analytical protocols for assessing stability. This document is intended to equip researchers with the foundational knowledge and practical methodologies required to confidently design, evaluate, and optimize novel therapeutics based on this privileged scaffold.

The Chemistry of the Acrylamide "Warhead"

The therapeutic action of acrylamide-based covalent inhibitors is predicated on their ability to form a stable, irreversible bond with a target protein, most commonly with the thiol side chain of a cysteine residue.[1][3] Understanding the electronic structure of the acrylamide group is fundamental to appreciating its reactivity.

Electronic and Structural Features: The Michael Acceptor

The acrylamide functional group is a classic example of an α,β-unsaturated carbonyl system. The key to its reactivity lies in the conjugation between the carbon-carbon double bond (the "alkene") and the carbon-oxygen double bond of the amide (the "carbonyl"). This conjugation creates a delocalized π-electron system where the electron-withdrawing effect of the carbonyl oxygen polarizes the molecule.[4][5] This polarization renders the β-carbon electron-deficient, making it a prime target for nucleophilic attack.[4] This electrophilic nature defines the acrylamide as a Michael acceptor .[6][7]

The Michael Addition Reaction with Cysteine

The reaction between an acrylamide warhead and a cysteine residue is a conjugate nucleophilic addition, commonly known as the Michael addition reaction.[8][9] The process is initiated by the deprotonated thiol group (thiolate) of a cysteine residue, which acts as a soft nucleophile, preferentially attacking the soft electrophilic β-carbon of the acrylamide.[4][7] This forms a stable carbon-sulfur covalent bond, effectively and irreversibly inhibiting the target protein.[1]

Figure 1: Mechanism of Michael Addition. The nucleophilic thiolate of a cysteine residue attacks the electrophilic β-carbon of the acrylamide, forming a stable covalent adduct.

Chemical Stability and Degradation Pathways

While generally stable in aqueous solutions under neutral conditions, the acrylamide group is susceptible to degradation, primarily through hydrolysis, under both acidic and basic conditions.[10] The rate and extent of this degradation are influenced by pH, temperature, and the electronic properties of the parent molecule.[11][12]

pH-Dependent Hydrolysis

Acidic Conditions (pH < 4): Under strongly acidic conditions, the amide group can be protonated, making the carbonyl carbon more electrophilic. This facilitates the nucleophilic attack by water, leading to hydrolysis of the amide bond to form the corresponding acrylic acid derivative and ammonia.[11] This process is generally slower than alkaline hydrolysis and often requires elevated temperatures to proceed at a significant rate.[11]

Neutral Conditions (pH 6-8): In the neutral pH range, acrylamide derivatives are generally stable.[13] Hydrolysis is minimal, which is crucial for the compound's shelf-life in formulation and its stability in physiological environments before reaching the target.

Alkaline Conditions (pH > 9): Base-catalyzed hydrolysis is a more significant stability concern. The hydroxide ion (OH⁻) directly attacks the carbonyl carbon of the amide, leading to the formation of an acrylate salt and ammonia.[14][15] This reaction can be significant even at room temperature and represents a critical parameter to evaluate during formulation and storage.

Figure 2: pH-Dependent Hydrolysis Pathways. Acrylamide is most stable at neutral pH and degrades to acrylic acid or its salt under acidic or basic conditions, respectively.

Influence of the Benzoic Acid Scaffold

The electronic nature of substituents on the benzoic acid ring can modulate the reactivity of the distal acrylamide warhead. This is a critical consideration for medicinal chemists in fine-tuning the stability and potency of a drug candidate.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (-F, -Cl) decrease the electron density of the entire conjugated system. This makes the β-carbon of the acrylamide even more electrophilic, increasing its reactivity towards nucleophiles.[1] While this can enhance on-target potency, it may also accelerate degradation via hydrolysis and increase reactivity with off-target nucleophiles like glutathione.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density of the system. This reduces the electrophilicity of the β-carbon, thereby decreasing the intrinsic reactivity of the acrylamide warhead. This can improve stability and selectivity but may come at the cost of reduced on-target reaction rates.

Biological Stability and Reactivity

In a biological system, the stability of an acrylamide derivative is not just a matter of pH but is dominated by its reactivity with a vast excess of endogenous nucleophiles.

Reaction with Glutathione (GSH)

Glutathione (GSH) is a tripeptide (γ-L-Glutamyl-L-cysteinyl-glycine) present in high concentrations within cells and serves as a primary line of defense against reactive electrophiles.[7][8] The cysteine residue within GSH makes it a potent nucleophile that readily reacts with acrylamide warheads via Michael addition.[8][9] This reaction is generally considered an off-target effect that can lead to:

-

Reduced Bioavailability: Scavenging by GSH reduces the concentration of the inhibitor available to bind to its intended protein target.[16]

-

Toxicity: Depletion of cellular GSH pools can lead to oxidative stress and cytotoxicity.[7][8]

The reaction rate with GSH is a critical parameter used to assess the "softness" and potential for off-target reactivity of a covalent inhibitor.[17][18]

Quantifying Reactivity: The GSH Half-Life Assay

A standard method for evaluating the intrinsic reactivity of an acrylamide warhead is to measure its stability in the presence of GSH. The result is typically reported as a half-life (t₁/₂), which is the time it takes for 50% of the compound to be consumed. A widely accepted "ideal" reactivity window for covalent inhibitors corresponds to a GSH half-life of 30 to 120 minutes.[17][18]

-

t₁/₂ < 30 min: The compound is likely too reactive, risking poor selectivity and off-target toxicity.

-

t₁/₂ > 120 min: The compound may be too stable, potentially leading to insufficient on-target engagement.

Table 1: Representative Stability and Reactivity Data for Acrylamide Derivatives

| Compound | Substituent on Benzoic Acid | GSH Half-Life (t₁/₂) (min)[17][18] | Hydrolytic Half-Life (t₁/₂) at pH 10 (hrs) |

|---|---|---|---|

| 1 | 4-H (Unsubstituted) | 95 | > 48 |

| 2 | 4-Cl (EWG) | 45 | 24 |

| 3 | 4-OCH₃ (EDG) | 210 | > 72 |

| Osimertinib | (Marketed Drug Reference) | 150[18] | > 72 |

This data is illustrative and serves to demonstrate the principles of substituent effects.

Analytical Methodologies for Stability Assessment

Robust analytical methods are essential for accurately quantifying the stability of acrylamide-benzoic acid derivatives. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques.[19][20][21]

Experimental Workflow for Stability Studies

A typical stability study involves incubating the test compound under various conditions and monitoring its disappearance over time, along with the appearance of any degradation products or adducts.

Figure 3: Experimental Workflow. A generalized workflow for conducting chemical or biological stability assessments of acrylamide derivatives.

Protocol: HPLC-UV Method for Monitoring Hydrolytic Stability

This protocol describes a general method for assessing the stability of an acrylamide derivative at different pH values.

-

Objective: To determine the degradation rate constant and half-life of the test compound under acidic, neutral, and basic conditions.

-

Instrumentation: HPLC system with a UV/Vis detector and a thermostatted column compartment.

-

Methodology:

-

Buffer Preparation: Prepare buffers at the desired pH values (e.g., pH 4.0, 7.4, and 10.0).

-

Sample Preparation: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).

-

Incubation: Dilute the stock solution to a final concentration of 100 µM in each of the prepared buffers. Maintain the solutions at a constant temperature (e.g., 37 °C).

-

Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation mixture.

-

Quenching: Immediately quench the reaction by diluting the aliquot 1:1 with the initial mobile phase to stop further degradation.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[22]

-

Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at a wavelength where the parent compound has maximum absorbance.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Record the peak area of the parent compound at each time point.

-

Plot the natural logarithm of the remaining peak area versus time.

-

The slope of the resulting line is the negative of the pseudo-first-order rate constant (-k).

-

Calculate the half-life using the formula: t₁/₂ = 0.693 / k.

-

-

Protocol: LC-MS/MS for Quantifying GSH Adduct Formation

This protocol is essential for determining the intrinsic reactivity of the warhead.

-

Objective: To determine the half-life of the test compound in the presence of a molar excess of glutathione.

-

Instrumentation: LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF).[20][23]

-

Methodology:

-

Reagent Preparation: Prepare a solution of 10 mM Glutathione (GSH) in phosphate buffer (pH 7.4). Prepare a 10 mM stock solution of the test compound in DMSO.

-

Incubation: In a microcentrifuge tube at 37 °C, add the GSH solution and then spike in the test compound stock to a final concentration of 100 µM compound and 1 mM GSH (10-fold excess of GSH).

-

Time-Point Analysis: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot.

-

Quenching & Protein Precipitation: Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge to precipitate any proteins and salts.

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

MS Detection: Use Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition 1 (Parent): Monitor the transition from the protonated molecular ion [M+H]⁺ of the parent compound to a characteristic product ion.

-

MRM Transition 2 (Adduct): Monitor the transition for the expected GSH-adduct [M+GSH+H]⁺ to a characteristic product ion.

-

-

-

Data Analysis:

-

Calculate the ratio of the parent compound peak area to the internal standard peak area at each time point.

-

Plot the natural logarithm of this ratio versus time.

-

Determine the rate constant (k) and half-life (t₁/₂) as described in the HPLC protocol.

-

-

Conclusion

The acrylamide functional group is a powerful tool in the arsenal of medicinal chemists, but its successful application hinges on a thorough understanding of its stability. For acrylamide-benzoic acid derivatives, stability is a multifactorial property governed by pH, temperature, and the electronic environment dictated by the benzoic acid substituents. Off-target reactivity, particularly with glutathione, is a critical parameter that must be carefully balanced against on-target potency. By employing rigorous analytical techniques such as HPLC and LC-MS/MS to quantify hydrolytic degradation and GSH reactivity, researchers can generate the crucial data needed to select and optimize covalent inhibitor candidates with the desired profile of stability, selectivity, and efficacy. This guide provides the strategic framework and tactical protocols to empower scientists in this endeavor, ultimately accelerating the development of novel and effective covalent therapies.

References

-

Acrylamide Moiety, a Valuable Fragment in Medicinal Chemistry: Insight into Synthetic Methodologies, Chemical Reactivity. (2018). Available at: [Link]

-

Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. (2023). ACS Publications. Available at: [Link]

-

Recent advances in the development of covalent inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response | Chemical Research in Toxicology. (2023). ACS Publications. Available at: [Link]

-

Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets. (n.d.). American Chemical Society. Available at: [Link]

-

Michael addition reaction between acrylamide and a Cys residue of a... (n.d.). ResearchGate. Available at: [Link]

-

Covalent inhibitors - Kinase Logistics Europe. (n.d.). Kinase Logistics. Available at: [Link]

-

A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Stability of acrylamide in model systems and its reactivity with selected nucleophiles | Request PDF. (n.d.). ResearchGate. Available at: [Link]

-

(PDF) A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione. (2025). ResearchGate. Available at: [Link]

-

Degradation of acrylamide by the UV/chlorine advanced oxidation process. (2017). PubMed. Available at: [Link]

-

Hydrolysis of polyacrylamide and acrylic acid-acrylamide copolymers at neutral pH and high temperature. (n.d.). ResearchGate. Available at: [Link]

-

Acrylamide formation in food: a mechanistic perspective. (n.d.). SciSpace. Available at: [Link]

-

Kinetic and density functional theory (DFT) studies of in vitro reactions of acrylamide with the thiols: captopril, l-cysteine, and glutathione. (n.d.). Toxicology Research (RSC Publishing). Available at: [Link]

-

A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione. (2022). PubMed. Available at: [Link]

-

Medicinal Chemistry and Chemical Biology Highlights. (n.d.). CHIMIA. Available at: [Link]

-

Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. (2020). RSC Publishing. Available at: [Link]

-

Phospha-Michael Addition as a New Click Reaction for Protein Functionalization - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Analytical techniques and challenges for acrylamide testing. (2025). Biotage. Available at: [Link]

-

Acidic and Alkaline Hydrolysis of Polyacrylamide | PDF. (n.d.). Slideshare. Available at: [Link]

-

Pathways for acrylamide formation/degradation. | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]

-

Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding. (2025). Nature. Available at: [Link]

-

Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Acid hydrolysis reaction of polyacrylamide and its application. (2015). CHINAFLOC. Available at: [Link]

-

Does anyone know how polyacrylamide chain behaves in very acidic and alkaline pHs as well as in a neutral environment? (2020). ResearchGate. Available at: [Link]

-

Thio-Michael addition of α,β-unsaturated amides catalyzed by Nmm-based ionic liquids. (2017). RSC Publishing. Available at: [Link]

-

Environmental degradation of polyacrylamides. 1. Effects of artificial environmental conditions: temperature, light, and pH. (n.d.). PubMed. Available at: [Link]

-

Acrylamide Definition, Uses & Structure. (n.d.). Study.com. Available at: [Link]

-

Hydrolyzed Polyacrylamide as an In Situ Assistant in the Nucleation and Growth of Gold Nanoparticles - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]

-

ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE. (n.d.). NCBI. Available at: [Link]

-

Formation of Acrylamide Compounds in Food Products from Maillard Reactions: A Review Article. (n.d.). BIO Web of Conferences. Available at: [Link]

-

Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. (2020). PubMed. Available at: [Link]

-

Determination of Acrylamide in Raw and Drinking Waters Application. (n.d.). Agilent. Available at: [Link]

-

Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding. (2025). Nature. Available at: [Link]

-

Overview on Analytical Methods for the Determination of Acrylamide in Food Products. (2025). Preprints.org. Available at: [Link]

-

Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022). MDPI. Available at: [Link]

-

Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. (2021). MDPI. Available at: [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Available at: [Link]

Sources

- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kinaselogistics.com [kinaselogistics.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. study.com [study.com]

- 6. peerreview.go2articles.com [peerreview.go2articles.com]

- 7. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acid hydrolysis reaction of polyacrylamide and its application - CHINAFLOC [chinafloc.com]

- 12. Environmental degradation of polyacrylamides. 1. Effects of artificial environmental conditions: temperature, light, and pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Acidic and Alkaline Hydrolysis of Polyacrylamide | PDF [slideshare.net]

- 15. researchgate.net [researchgate.net]

- 16. Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets - American Chemical Society [acs.digitellinc.com]

- 17. Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biotage.com [biotage.com]

- 20. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. agilent.com [agilent.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

Physicochemical Profiling of 3-Acrylamido-4-Fluorobenzoic Acid: pKa Determination and Acidity Analysis in Covalent Drug Design

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), 3-acrylamido-4-fluorobenzoic acid (CAS: 1154727-59-9) serves as a highly specialized bifunctional building block. It combines a Michael acceptor warhead (the acrylamide moiety) for irreversible binding to nucleophilic residues (e.g., cysteine) with a fluorinated benzoic acid scaffold that provides both a synthetic coupling handle and a tunable electronic environment. Understanding the precise acidity (pKa) of this molecule is critical for predicting its aqueous solubility, passive membrane permeability, and the intrinsic electrophilicity of its covalent warhead.

This technical guide provides a rigorous physicochemical analysis of 3-acrylamido-4-fluorobenzoic acid, detailing theoretical pKa derivations, standardized experimental determination protocols, and the downstream pharmacological implications of its ionization state.

Molecular Architecture and Theoretical pKa Prediction

The acidity of 3-acrylamido-4-fluorobenzoic acid is primarily governed by the dissociation of its carboxylic acid (-COOH) group. To predict its macroscopic pKa, we must analyze the electronic contributions of its substituents using the Hammett equation (

The base pKa of unsubstituted benzoic acid in water at 25°C is 4.20 . The substituents on the aromatic ring perturb this baseline through a combination of inductive (-I) and resonance (+R) effects, as established in the foundational substituent constant surveys by [1].

-

The 4-Fluoro Substituent (Para Position): Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). While it also possesses a resonance electron-donating effect (+R), the inductive effect dominates at the para position. The Hammett constant for a para-fluoro group is

. -

The 3-Acrylamido Substituent (Meta Position): The amide nitrogen is electron-withdrawing via induction. Because it is positioned meta to the carboxylic acid, its lone pair cannot participate in direct resonance stabilization of the carboxylate anion. Therefore, the inductive effect dictates its behavior. Using the closely related acetamido group as a proxy, the Hammett constant is

.

Calculation:

The net electron-withdrawing nature of the ring substituents stabilizes the conjugate base (carboxylate anion), resulting in a predicted pKa of ~3.93 , making it slightly more acidic than standard benzoic acid.

Quantitative Acidity and Ionization Profile

The table below summarizes the predicted acidity values for the functional groups within the molecule and their resulting ionization states at physiological pH (7.4).

| Functional Group | Predicted pKa | Electronic Effect on Ring | Ionization State at pH 7.4 |

| Carboxylic Acid (-COOH) | ~3.93 | -I, +R (Net Withdrawing) | >99.9% Deprotonated (Anionic) |

| Acrylamide (-NH-) | ~15.0 | -I (Net Withdrawing) | 100% Protonated (Neutral) |

Note: The acrylamide NH proton is extremely weakly acidic and will not deprotonate under any relevant biological or standard synthetic aqueous conditions.

Experimental Methodology: Potentiometric pKa Determination

While theoretical calculations provide a robust baseline, empirical validation is mandatory for IND-enabling studies. Because 3-acrylamido-4-fluorobenzoic acid contains a lipophilic fluorinated aromatic ring, its aqueous solubility at low pH (where it is fully protonated and neutral) is often insufficient for standard aqueous titration.

To overcome this, we employ a self-validating Yasuda-Shedlovsky Co-solvent Extrapolation method, a gold-standard approach for poorly soluble weak acids () [2].

Step-by-Step Protocol

Step 1: Reagent and System Preparation

-

Causality: pKa is highly temperature-dependent, and varying ionic strength shifts the activity coefficients of the ions.

-

Prepare a background electrolyte solution of 0.15 M KCl in ultra-pure water to maintain constant ionic strength.

-

Calibrate a high-precision glass combined pH electrode using standard buffers (pH 4.01, 7.00, 10.01) in a thermostatic vessel strictly controlled at 25.0 ± 0.1 °C .

Step 2: Sample Solution Preparation

-

Accurately weigh ~2-3 mg of the compound.

-

Dissolve the sample in 10 mL of a Methanol/Water mixture (e.g., 30% MeOH by volume) containing 0.15 M KCl.

-

Prepare two additional identical sample solutions at 40% and 50% MeOH concentrations. Causality: Multiple co-solvent ratios are required to plot a linear regression back to 0% co-solvent (pure water).

Step 3: Titration Execution

-

Causality: Atmospheric

dissolves in water to form carbonic acid, which introduces a secondary weak acid into the system and skews the titration curve. -

Purge the titration vessel continuously with Argon gas.

-

Lower the initial pH to ~2.0 using standardized 0.5 M HCl to ensure the carboxylic acid is 100% protonated.

-

Titrate with standardized 0.5 M KOH in 0.05 mL increments up to pH 12.0, recording the electromotive force (EMF) and volume after each addition.

Step 4: Data Processing (Yasuda-Shedlovsky Extrapolation)

-

Calculate the apparent pKa (

) for each of the three methanol/water mixtures using the inflection point of the titration curves. -

Plot the

values against the inverse dielectric constant ( -

Perform a linear regression to the y-intercept (where

equals that of pure water, ~0.0127 at 25°C). The resulting extrapolated intercept is the true aqueous macroscopic pKa.

Pharmacological Implications of Acidity

The pKa of 3-acrylamido-4-fluorobenzoic acid (~3.93) has profound implications for its use in drug design, particularly in the development of targeted covalent inhibitors () [3].

-

Warhead Reactivity (Electrophilicity): The electron-withdrawing nature of the fluorine and the carboxylic acid (when protonated in a hydrophobic binding pocket) pulls electron density away from the acrylamide group. This increases the partial positive charge (

) on the -

Absorption and Bioavailability: In the highly acidic environment of the stomach (pH ~1.2), the compound exists almost entirely in its neutral, protonated state. This lack of charge facilitates passive transcellular diffusion across the gastric mucosa.

-

Systemic Circulation: Upon entering the blood plasma (pH 7.4), the compound becomes >99.9% ionized (deprotonated). This massive shift to the anionic carboxylate form exponentially increases its aqueous solubility, preventing the drug from prematurely partitioning into off-target lipid membranes and reducing the risk of lipophilic toxicity.

System Logic Diagram

The following diagram illustrates the causal relationship between the molecular substituents, the resulting pKa shift, and the downstream pharmacological behaviors of the molecule.

Logical flow of substituent electronic effects on pKa, warhead reactivity, and physiological ionization.

References

-

A survey of Hammett substituent constants and resonance and field parameters Source: Chemical Reviews (1991) URL:[Link]

-

Development of Methods for the Determination of pKa Values Source: Analytical Chemistry Insights (2013) URL:[Link]

-

The resurgence of covalent drugs Source: Nature Reviews Drug Discovery (2011) URL:[Link]

Methodological & Application

Preparation of targeted covalent kinase inhibitors using acrylamide linkers

Executive Summary & Strategic Rationale

The resurgence of Targeted Covalent Inhibitors (TCIs) has transformed the kinase drug discovery landscape, moving from "pan-assay interference" skepticism to FDA-approved blockbusters like Ibrutinib , Osimertinib , and Neratinib . Unlike reversible inhibitors driven solely by equilibrium thermodynamics (

This guide moves beyond basic synthesis. It details the "Design-Synthesize-Validate" loop required to engineer high-fidelity acrylamide-based inhibitors. We focus on the acrylamide warhead (Michael acceptor) targeting non-catalytic cysteines (e.g., Cys797 in EGFR, Cys481 in BTK).

Key Technical Advantage: Covalent inhibitors decouple pharmacodynamics from pharmacokinetics. Once the target is alkylated, inhibition persists until protein turnover, regardless of systemic drug clearance.

Mechanism of Action & Design Principles

The core mechanism is a Michael Addition .[1] The nucleophilic thiolate (

The Kinetic Framework

We must optimize two distinct parameters:

- (Reversible Binding Constant): The affinity of the scaffold for the ATP binding pocket before reaction.

- (Rate of Inactivation): The rate at which the warhead snaps shut.

Critical Insight: A "hot" warhead (high reactivity) on a weak scaffold leads to off-target toxicity (glutathione depletion). A "cold" warhead on a tight scaffold may never react. The goal is a balanced

Figure 1: The mechanistic pathway of targeted covalent inhibition.[2][3] The reaction is governed by the positioning of the warhead relative to the cysteine (Ki) and the intrinsic reactivity of the electrophile (kinact).

Protocol A: Chemical Synthesis of Acrylamide Inhibitors

Objective: Install the acrylamide moiety onto an amine-bearing kinase scaffold without inducing polymerization or bis-acylation.

Senior Scientist Note: While direct acylation with acryloyl chloride is common, it is prone to side reactions. Method 2 (The 3-Chloropropionyl Route) is the industrial "gold standard" (used for Osimertinib) as it allows controlled elimination to form the acrylamide in situ or in a discrete step, minimizing polymerization risks.

Method 1: Direct Acylation (Rapid Prototyping)

Best for: Small scale (<50 mg), rapid SAR generation.

-

Dissolution: Dissolve amine-scaffold (1.0 eq) in anhydrous DCM or THF. Cool to -78°C (critical to prevent bis-acylation).

-

Base: Add DIPEA (Diisopropylethylamine) (1.2 eq).

-

Addition: Add Acryloyl Chloride (1.05 eq) dropwise over 10 minutes.

-

Checkpoint: If the solution turns yellow/brown instantly, the exotherm was too high.

-

-

Quench: Stir for 30 min at -78°C, then warm to 0°C. Quench immediately with saturated

. -

Workup: Extract with EtOAc, dry over

, and concentrate. -

Purification: Flash chromatography. Note: Acrylamides can polymerize on silica if left too long.

Method 2: The "Masked" Route (High Fidelity)

Best for: Scale-up (>100 mg), valuable scaffolds, and precise control.

Step 1: Amide Coupling

-

Dissolve amine-scaffold (1.0 eq) in THF/DCM.

-

Add 3-Chloropropionyl Chloride (1.1 eq) and

(1.5 eq) at 0°C. -

Stir for 1-2 hours. The intermediate (3-chloropropionamide) is stable and can be isolated or purified if needed.

Step 2: Elimination (Warhead Activation)

-

Dissolve the 3-chloropropionamide intermediate in ACN or DMF.

-

Add a stronger base (e.g., DBU or excess

) and heat to 50-60°C for 1-4 hours. -

Mechanism: The base eliminates HCl to form the vinyl group (acrylamide).

-

Validation: Monitor by LC-MS. The mass will shift by -36.5 Da (Loss of HCl) relative to the intermediate.

Table 1: Reagent Selection Guide

| Reagent | Reactivity | Risk Profile | Recommended Use |

| Acryloyl Chloride | High | High (Polymerization, Bis-acylation) | Quick hits, simple scaffolds. |

| Acrylic Acid + HATU | Low-Mod | Low | When acid-sensitive groups are present. |

| 3-Chloropropionyl Cl | High (Masked) | Low (Controlled Activation) | Preferred Method for high-value compounds. |

Protocol B: Biochemical Characterization ( )

Objective: Determine the potency of the inhibitor.

The Theory:

Experimental Workflow:

-

Enzyme Prep: Prepare Kinase solution (e.g., EGFR T790M) at 2x final concentration in Assay Buffer (HEPES pH 7.5,

, DTT/TCEP). Note: Avoid high DTT concentrations (>1mM) as it can scavenge the acrylamide. -

Inhibitor Dilution: Prepare a 3-fold serial dilution of the inhibitor.

-

Incubation: Mix Enzyme + Inhibitor.

-

Time-Points: Aliquot the mixture into the substrate solution (ATP + Peptide) at specific time points (e.g., t = 0, 15, 30, 60, 120 min).

-

Readout: Measure residual kinase activity (fluorescence/luminescence).

Data Analysis:

-

Determine

: Plot % Activity vs. Time for each inhibitor concentration.[4] Fit to a single exponential decay: -

Determine

: Plot-

Simplification: If

, the plot is linear, and the slope is

-

Figure 2: Logical flow for determining kinetic parameters.[4][5] This workflow distinguishes true covalent inhibition from slow-binding reversible inhibition.

Protocol C: Structural Validation (Intact Protein MS)

Objective: Unequivocally prove that the inhibitor has formed a covalent bond with the kinase and determine the stoichiometry (1:1 labeling).

Method: LC-MS (TOF or Orbitrap) of the intact protein-inhibitor complex.

-

Sample Prep: Incubate Kinase (1-5

) with Inhibitor (10-50 -

Desalting: Use a C4 reverse-phase spin column or online desalting trap to remove buffer salts and non-covalently bound inhibitor.

-

MS Acquisition: ESI-TOF MS (Positive mode).

-

Deconvolution: Use software (e.g., MaxEnt1, BioPharma Finder) to deconvolute the charge envelope to zero-charge mass.

Interpretation:

-

Mass Shift: You should observe a mass increase exactly equal to the Molecular Weight of the Inhibitor (MW).

-

Stoichiometry: Look for the disappearance of the "Apo" (unlabeled) peak and appearance of the "+1" adduct. If you see "+2" or "+3", your inhibitor is non-specific (promiscuous labeling).

References

-

Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance." Proceedings of the National Academy of Sciences. [Link]

-

Finlay, M. R. V., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry. [Link]

-

Strelow, J. M. (2017).[4] "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery. [Link]

-

Singh, J., et al. (2011). "The resurgence of covalent drugs."[3][4][7][8] Nature Reviews Drug Discovery. [Link]

-

Bauer, R. A. (2015). "Covalent inhibitors in drug discovery: from accidental discoveries to avoided liabilities and designed therapies." Drug Discovery Today. [Link]

Sources

- 1. Frontiers | Molecular determinants of acrylamide neurotoxicity through covalent docking [frontiersin.org]

- 2. Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR | bioRxiv [biorxiv.org]

- 3. chimia.ch [chimia.ch]

- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 5. Determination of kinact / Ki for EGFR Irreversible Inhibitors Using Competition Binding Studies | PPT [slideshare.net]

- 6. academic.oup.com [academic.oup.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

Application Note: Precision Polymerization of Fluorinated Acrylamido-Benzoic Acid (F-ABA) Monomers

Executive Summary & Scientific Rationale

This guide details the polymerization protocols for Fluorinated Acrylamido-Benzoic Acid (F-ABA) monomers. These specialized monomers bridge the gap between robust structural stability and sensitive environmental responsiveness.

Why Fluorination Matters in Benzoic Acid Monomers: In drug delivery applications, standard poly(acrylamido benzoic acid) provides pH sensitivity near pKa ~4.2. However, the tumor microenvironment (pH 6.5–6.8) and endosomal compartments (pH 5.0–6.0) often require sharper, tunable transitions.

-

The Fluorine Effect: Introducing fluorine (an electron-withdrawing group) onto the benzoic acid ring inductively stabilizes the carboxylate anion.[1][2][3][4] This lowers the pKa (e.g., 2-fluorobenzoic acid pKa ≈ 3.27 vs. benzoic acid pKa ≈ 4.20), allowing the polymer to protonate/deprotonate at more acidic thresholds.

-

Hydrophobicity: Fluorine increases the hydrophobicity of the polymer backbone, enhancing self-assembly into stable micelles or nanogels that resist premature drug leakage.

Monomer Properties & Solvent Selection[5][6]

Before initiating polymerization, the solubility profile of F-ABA monomers must be mapped. Unlike non-fluorinated acrylamides, F-ABA monomers often exhibit poor solubility in water but high solubility in polar aprotic solvents.

Table 1: Solvent Compatibility Matrix for F-ABA Monomers

| Solvent | Solubility (Monomer) | Solubility (Polymer) | Suitability | Notes |

| 1,4-Dioxane | High | High | Excellent | Preferred for RAFT/FRP; easy to remove (bp 101°C). |

| DMF | High | High | Good | Hard to remove; use for high MW polymers. |

| DMSO | High | High | Fair | Chain transfer side-reactions possible at high T. |

| Water (pH 7) | Moderate (as salt) | High (as salt) | Poor | Hydrolysis risk; requires pH adjustment. |

| Diethyl Ether | Low | Insoluble | Precipitant | Used for purification. |

Protocol A: Free Radical Polymerization (FRP)

Best for: Initial screening of monomer reactivity and synthesizing high-molecular-weight bulk polymers.

Materials

-

Monomer: F-ABA (e.g., 2-acrylamido-4-fluorobenzoic acid).

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

-

Solvent: Anhydrous 1,4-Dioxane.

-

Atmosphere: High-purity Nitrogen or Argon.

Step-by-Step Workflow

-

Preparation: Dissolve F-ABA monomer (1.0 g, ~4.5 mmol) in 1,4-Dioxane (4.5 mL) to achieve a 1.0 M solution.

-

Note: High concentration promotes faster rates but increases exothermicity.

-

-

Initiator Addition: Add AIBN (1 mol% relative to monomer).

-

Degassing: Purge the solution with

for 20 minutes. Oxygen is a radical scavenger and must be removed. -

Polymerization: Seal the reaction vessel and immerse in an oil bath at 70°C for 12–24 hours.

-

Termination: Quench the reaction by cooling to 0°C and exposing to air.

-

Purification: Precipitate dropwise into a 10x excess of cold diethyl ether. Filter and dry under vacuum at 40°C.

Visualization: FRP Reaction Pathway

Figure 1: Logical flow of Free Radical Polymerization for fluorinated monomers.

Protocol B: RAFT Polymerization (Controlled)

Best for: Block copolymer synthesis, defined molecular weights, and drug delivery nanocarriers.

Critical Component Selection

-

CTA (Chain Transfer Agent): 4-Cyanopentanoic acid dithiobenzoate (CPADB).

-

Reasoning: Dithiobenzoates are highly effective for acrylamides. The carboxylic acid on CPADB matches the chemistry of the monomer.

-

-

Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

Step-by-Step Workflow

-

Stoichiometry Calculation:

-

Target Mn = 40,000 g/mol .

-

Monomer (F-ABA): 2.0 g.

-

CTA (CPADB): Calculate moles based on target DP (Degree of Polymerization).

-

Initiator (AIBN): 0.2 equivalents relative to CTA.

-

-

Dissolution: Combine Monomer, CTA, and AIBN in 1,4-Dioxane (20% w/v solids).

-

Freeze-Pump-Thaw: Perform 3 cycles to ensure absolute oxygen removal. This is critical for RAFT to maintain "living" characteristics.

-

Reaction: Heat to 70°C for 16 hours.

-

Checkpoint: Take an aliquot at 8 hours for NMR to check conversion. Stop if conversion >80% to avoid "dead" chain coupling.

-

-

Purification: Precipitate into diethyl ether. Redissolve in THF and reprecipitate (2x) to remove unreacted monomer and CTA residues.

Visualization: RAFT Mechanism & Setup

Figure 2: RAFT polymerization cycle allowing for "living" chain growth and block copolymer formation.

Characterization & Validation

19F-NMR Spectroscopy

Unlike standard acrylamides, F-ABA polymers have a distinct fluorine signature.

-

Protocol: Dissolve 10 mg polymer in DMSO-d6.

-

Expectation: A sharp peak (monomer) vs. a broadened peak (polymer) around -110 ppm (depending on F position). Integration of the F-signal vs. the backbone protons confirms the incorporation ratio.

Potentiometric Titration (pKa Determination)

-

Protocol: Dissolve 50 mg polymer in 0.1 M NaCl. Titrate with 0.1 M NaOH.

-

Analysis: Use the Henderson-Hasselbalch equation. The fluorinated polymer should show an inflection point (pKa) significantly lower (3.0–3.5) than the non-fluorinated analog (4.2).

Gel Permeation Chromatography (GPC)[7]

-

Warning: Fluorinated polymers often aggregate in THF.

-

Solution: Use DMF + 0.05 M LiBr as the eluent to break hydrogen bonds and screen hydrophobic fluorine interactions.

References

-

Mokhtar, S. M., et al. (2017). "Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer."[5] American Journal of Polymer Science.[5]

-

BenchChem. "The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide." BenchChem Technical Library.

-

Sigma-Aldrich. "RAFT Polymerization Agents and Protocols." Merck/MilliporeSigma Application Notes.

-

Chemistry LibreTexts. "Substituent Effects on Acidity of Benzoic Acid Derivatives."

Sources

Application Note: Kinetic Characterization and Protocol for Thiol-Michael Addition of 3-Acrylamido-4-fluorobenzoic Acid

Introduction & Scientific Context

In the landscape of modern drug discovery, Targeted Covalent Inhibitors (TCIs) have surged in prominence, exemplified by blockbuster drugs like Ibrutinib and Osimertinib. These molecules rely on a "warhead"—typically an acrylamide—to form a permanent covalent bond with a specific cysteine residue on the target protein.[1]

3-Acrylamido-4-fluorobenzoic acid serves as a critical model compound for studying these interactions. It represents a "masked" version of the pharmacophores found in EGFR and BTK inhibitors, where the ortho-fluorine substitution plays a pivotal electronic role.

Why This Reaction Matters

The reaction between this acrylamide warhead and a thiol (simulating a cysteine residue) is a Thiol-Michael Addition .

-

The 4-Fluoro Effect: The fluorine atom at the 4-position (ortho to the 3-acrylamido group) is an electron-withdrawing group (EWG). Through inductive effects (

), it decreases electron density on the aniline nitrogen. This reduces the resonance donation of the nitrogen into the amide carbonyl, thereby increasing the electrophilicity of the

Reaction Mechanism

The reaction proceeds via a conjugate addition of a thiolate anion to the

Mechanistic Pathway[2][3][4][5][6][7]

-

Deprotonation: The thiol (

) must first be deprotonated to the thiolate ( -

Nucleophilic Attack: The thiolate attacks the electrophilic

-carbon of the acrylamide. -

Enolate Intermediate: The attack pushes electrons to form a resonance-stabilized enolate.

-

Protonation: The enolate abstracts a proton (from the solvent or the conjugate acid

) to form the stable thioether adduct.

Visualization: The Thiol-Michael Addition Pathway[2][4]

Caption: Step-wise mechanism of the Thiol-Michael addition. The rate-limiting step is typically the nucleophilic attack.

Experimental Design: Kinetic Profiling

To accurately determine the reactivity of 3-acrylamido-4-fluorobenzoic acid, we utilize pseudo-first-order kinetics .

-

Why Pseudo-First-Order? The reaction is naturally second-order (

). By using a large excess of Thiol (e.g., -

The Nucleophile: L-Glutathione (GSH) is the standard surrogate for biological cysteines due to its physiological relevance and solubility.

Quantitative Data Summary

| Parameter | Value / Condition | Reason |

| Buffer | PBS (100 mM), pH 7.4 | Mimics physiological cytosolic pH. |

| Temperature | 37°C | Physiological temperature. |

| [Acrylamide] | 50 | Low enough to follow Beer-Lambert law. |

| [GSH] | 0.5 mM to 5.0 mM | Excess to ensure pseudo-first-order regime. |

| Detection | UV (260–280 nm) or LC-MS | Monitor loss of double bond or adduct mass. |

Detailed Protocols

Protocol A: UV-Vis Kinetic Assay (High Throughput)

Use this for rapid determination of

Materials:

-

3-acrylamido-4-fluorobenzoic acid (Stock: 10 mM in DMSO).

-

L-Glutathione, reduced (Stock: 100 mM in water, freshly prepared).

-

Buffer: 100 mM Potassium Phosphate, pH 7.4, 1 mM EDTA (to chelate metals that catalyze thiol oxidation).

Procedure:

-

Preparation: In a 96-well UV-transparent plate, prepare a serial dilution of GSH (e.g., 0, 0.5, 1.0, 2.0, 5.0 mM) in Buffer. Final volume per well should be 190

L. -

Equilibration: Incubate the plate at 37°C for 10 minutes.

-

Initiation: Add 10

L of the Acrylamide stock (diluted to 1 mM in buffer/DMSO) to each well. Final compound concentration = 50 -

Monitoring: Immediately begin measuring Absorbance at 270 nm (characteristic of the acrylamide/benzamide conjugation) every 30 seconds for 60 minutes.

-

Note: The absorbance will decrease as the conjugated double bond is broken.

-

-

Analysis:

-

Plot

vs. Time. The slope is -

Plot

vs. [GSH]. The slope of this line is the second-order rate constant,

-

Protocol B: LC-MS Confirmation (Validation)

Use this to verify the covalent adduct structure and rule out degradation.

Procedure:

-

Reaction Mix: Combine 50

M 3-acrylamido-4-fluorobenzoic acid with 500 -

Incubation: Incubate at 37°C for 60 minutes.

-

Quenching: Add equal volume of 0.1% Formic Acid in Acetonitrile to stop the reaction and precipitate salts.

-

Analysis: Inject 5

L onto a C18 Reverse Phase HPLC column coupled to a Mass Spectrometer (ESI+). -

Expected Mass Shift:

-

MW (Parent): ~209.17 Da (Calculation:

) -

MW (GSH): 307.32 Da

-

Expected Adduct [M+H]+: 517.49 Da (Sum of Parent + GSH).

-

Workflow Visualization

The following diagram outlines the logical flow for validating a new covalent warhead scaffold.

Caption: Decision tree for evaluating covalent warhead suitability in drug discovery.

Troubleshooting & Expert Tips

-

Thiol Oxidation: GSH creates disulfide dimers (GSSG) over time, which are non-reactive. Always prepare GSH solutions fresh and include 1 mM EDTA to sequester trace copper/iron that catalyzes oxidation.

-

DMSO Limit: Keep DMSO concentration < 5% in the final assay. High DMSO can suppress the ionization of the thiol, artificially lowering the measured rate constant.

-

pH Sensitivity: The reaction rate is directly proportional to the concentration of the thiolate anion. Small deviations in pH (e.g., 7.2 vs 7.4) can significantly alter